2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride
Overview
Description
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride (2-FPSM-PyrHCl) is a synthetic organic compound, with a molecular formula of C9H17ClN2O3S. It is a member of the pyrrolidine family, and is a derivative of pyrrolidine, a cyclic amine. It is used in a variety of scientific research applications, and is known for its biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Drug Discovery
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biological Activity
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .
Energy Applications
Furan derivatives, particularly furfural, have been involved in various applications related to energy, such as new fuels .
Epoxy Resins
Furan derivatives, especially telechelic ones like HMF, can be utilized in many strategies involving the synthesis of epoxy resins, opening the way to a wide variety of polymers .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . This suggests a wide range of potential targets, each playing a significant role in various biological processes.
Mode of Action
It’s known that the furan and pyrrolidine moieties in the compound could interact with its targets, leading to changes in the biological system .
Biochemical Pathways
Given the broad application of pyrrolidine derivatives in pharmaceuticals, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
The presence of pyrrolidine derivatives in various pharmaceuticals suggests that they can have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(furan-2-ylmethylsulfonylmethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c12-15(13,7-9-3-1-5-11-9)8-10-4-2-6-14-10;/h2,4,6,9,11H,1,3,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRIHAHDEULKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)CC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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